molecular formula C16H24N2O2 B5652383 ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5652383
M. Wt: 276.37 g/mol
InChI Key: WDLHXAGDPXEJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 2,5-dimethylbenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives

    Reduction: Reduction of the ester group to an alcohol

    Substitution: Nucleophilic substitution reactions at the piperazine nitrogen atoms

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Alcohol derivatives

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its potential as a ligand in receptor binding assays

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(2,4-dimethylphenyl)methyl]piperazine-1-carboxylate
  • Ethyl 4-[(2,6-dimethylphenyl)methyl]piperazine-1-carboxylate
  • Ethyl 4-[(3,5-dimethylphenyl)methyl]piperazine-1-carboxylate

Uniqueness

Ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can result in distinct pharmacological profiles and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[(2,5-dimethylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-20-16(19)18-9-7-17(8-10-18)12-15-11-13(2)5-6-14(15)3/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLHXAGDPXEJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.